4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol
Overview
Description
“4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol” is a chemical compound with the CAS Number: 874815-05-1 . It has a molecular weight of 241.05 . The IUPAC name for this compound is 4-bromo-2-(2H-tetraazol-5-yl)phenol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrN4O/c8-4-1-2-6(13)5(3-4)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Photodynamic Therapy Applications
A study elaborates on the synthesis and characterization of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, including "4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol" derivatives. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Structure and Synthesis
Another study discusses the crystal structure of a closely related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product from the reaction involving 2-(2H-tetrazol-5-yl)phenol. This research provides insights into the compound's structural aspects, which could be pivotal for further applications in materials science and organic synthesis (Lee, Ryu, & Lee, 2017).
Synthetic Applications
Further, the synthesis of "4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol" highlights the compound's role in generating novel organic molecules with potential applications in materials science and chemical synthesis. The study showcases the diverse chemical reactivity and utility of "this compound" derivatives (Ducheng, 2012).
Ligand Applications in Metal Complexes
Research on copper(I) complexes with "4-bromo-2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol" and chelating diphosphine ligands indicates potential applications in the field of phosphorescent materials. These complexes demonstrate good emission properties, suggesting their use in organic light-emitting devices (OLEDs) and other photonic applications (Liu et al., 2015).
Antimicrobial Activity
Additionally, the synthesis and characterization of zinc(II) complexes involving derivatives of "this compound" have shown selective antibacterial activity against Staphylococcus epidermidis, indicating the compound's potential in developing new antimicrobial agents (Tavman, Boz, & Birteksöz, 2010).
Properties
IUPAC Name |
4-bromo-2-(2H-tetrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-4-1-2-6(13)5(3-4)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCKVCLMNETIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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